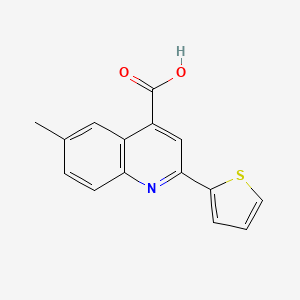

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO2S . It has a molecular weight of 269.32 g/mol . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of 2-methylquinoline-4-carboxilic acid derivatives, which includes 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, generally requires aniline derivatives possessing electron-donating groups . The reaction is regioselective and ring closure occurs at the position with less steric hindrance .Molecular Structure Analysis

The InChI code for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is 1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) . The compound has a topological polar surface area of 78.4 Ų .Physical And Chemical Properties Analysis

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid has a molecular weight of 269.3 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 2 .Scientific Research Applications

Pharmaceutical Research

This compound may be used in the development of new pharmaceuticals due to its quinoline structure, which is often found in drugs with antimalarial, antibacterial, and antiviral properties. For instance, quinoline derivatives have been studied for their antiviral activity against orthopoxviruses .

Organic Synthesis

Quinoline derivatives are valuable in organic synthesis, serving as precursors or intermediates in the synthesis of more complex molecules. They can be used to create fluorescent probes for biological systems .

Biological Studies

The compound could be involved in biological studies, such as understanding cell signaling pathways or as a carbon source in microbial cultures .

Analytical Chemistry

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid could be utilized in analytical chemistry as a reagent or a fluorescence marker due to its potential to form fluorescent dyes .

Mechanism of Action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of quinoline compounds can also vary widely depending on their structure. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its bioavailability .

The action of quinoline compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body .

properties

IUPAC Name |

6-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQFSFCRQKKUEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355646 |

Source

|

| Record name | 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

CAS RN |

31792-49-1 |

Source

|

| Record name | 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)